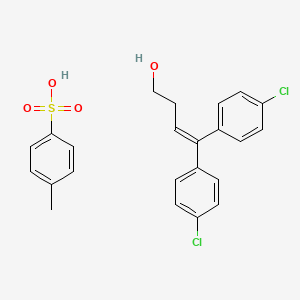![molecular formula C14H16BrClO B14209056 2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one CAS No. 823809-69-4](/img/structure/B14209056.png)
2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a chlorocyclohexanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one typically involves multiple steps. One common route starts with the bromination of phenethyl alcohol to form 2-bromophenethyl alcohol . This intermediate is then subjected to further reactions to introduce the chlorocyclohexanone moiety. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as borane-dimethyl sulfide complex for reduction steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated and chlorinated intermediates.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can participate in π-π interactions, while the chlorocyclohexanone moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bromophenyl derivatives and chlorocyclohexanone analogs. Examples are 2-bromophenethyl alcohol and 2-chlorocyclohexanone .
Uniqueness
What sets 2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one apart is the combination of both bromophenyl and chlorocyclohexanone groups in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Properties
CAS No. |
823809-69-4 |
|---|---|
Molecular Formula |
C14H16BrClO |
Molecular Weight |
315.63 g/mol |
IUPAC Name |
2-[2-(2-bromophenyl)ethyl]-2-chlorocyclohexan-1-one |
InChI |
InChI=1S/C14H16BrClO/c15-12-6-2-1-5-11(12)8-10-14(16)9-4-3-7-13(14)17/h1-2,5-6H,3-4,7-10H2 |
InChI Key |
YUASCZIVBJNUST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)C1)(CCC2=CC=CC=C2Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)
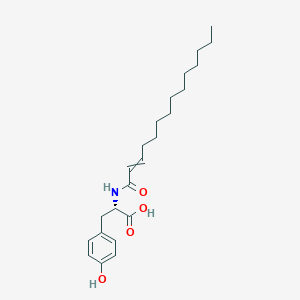
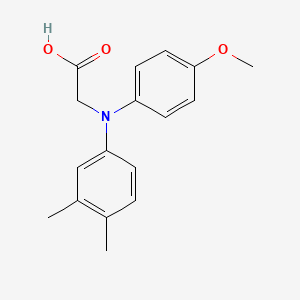
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)
![[(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid](/img/structure/B14209004.png)
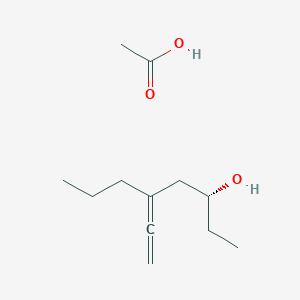
![Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14209010.png)
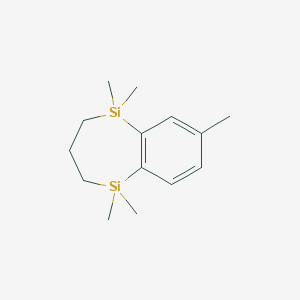
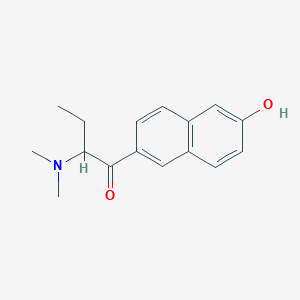
![5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14209035.png)
![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)
![N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B14209051.png)
